"Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate" basic properties
"Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate" basic properties
An In-depth Technical Guide to tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, a key chemical intermediate in modern organic synthesis and medicinal chemistry. The document details its fundamental chemical and physical properties, established synthetic routes, and critical applications, particularly its role as a versatile building block in the development of novel therapeutic agents. Emphasis is placed on the practical aspects of handling, safety, and analytical characterization, offering researchers and drug development professionals a consolidated resource for leveraging this compound in their work.
Introduction and Strategic Importance
Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate is a multi-functional organic compound distinguished by its unique structural arrangement. It integrates three key pharmacophores onto a central benzene ring: an aniline moiety (2-amino), a tert-butyl ester (benzoate), and a 4-methylpiperazine substituent. This combination makes it a highly valuable scaffold in drug discovery. The piperazine ring, in particular, is a well-established motif in numerous approved drugs, known for improving aqueous solubility and providing a key site for molecular interactions with biological targets.[1][2] The amino and ester groups offer orthogonal handles for further chemical elaboration, allowing for the systematic construction of complex molecular architectures. Consequently, this compound serves as a pivotal starting material for creating libraries of novel molecules for screening and lead optimization.[1][3]
Physicochemical and Structural Properties
The compound typically presents as a white to off-white crystalline powder.[4] Its solubility profile is characteristic of a moderately polar organic molecule, showing good solubility in solvents like dimethyl sulfoxide (DMSO), chloroform, and ethanol.[4] The tert-butyl ester group provides significant steric hindrance, which can influence reaction kinetics at the carboxyl group and enhance the compound's stability against enzymatic hydrolysis compared to simpler alkyl esters.
Table 1: Core Chemical and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate | PubChem |
| CAS Number | 1034975-35-3 | [4][5] |
| Molecular Formula | C₁₆H₂₅N₃O₂ | [6] |
| Molecular Weight | 291.39 g/mol | [1] |
| Appearance | White or off-white crystalline powder | [4] |
| Solubility | Soluble in ethanol, chloroform, DMSO | [4] |
Visualization of Molecular Structure
The structural arrangement of the functional groups is critical to the compound's reactivity and utility.
Caption: 2D structure of tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate.
Synthesis and Purification Workflow
The synthesis of this intermediate is critical for its availability in research. While multiple routes are conceivable, a common laboratory-scale approach involves the reaction between a substituted aminobenzoic acid precursor and N-methylpiperazine.
Experimental Protocol: Nucleophilic Aromatic Substitution
A prevalent method involves the nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored for its reliability and scalability.
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Precursor Selection: The synthesis typically starts with a di-substituted benzene ring, such as tert-butyl 2-amino-4-fluorobenzoate or a related compound where the 4-position has a good leaving group (e.g., -Cl, -NO₂). The fluorine atom activates the ring for nucleophilic attack and is an excellent leaving group. The tert-butyl ester and amino groups are often installed prior to the key substitution step.
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Reaction Setup: The fluorinated precursor is dissolved in an appropriate polar aprotic solvent like DMSO or N,N-Dimethylformamide (DMF).
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Nucleophilic Addition: 1-methylpiperazine is added to the solution, often in a slight excess to drive the reaction to completion. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is included to scavenge the hydrofluoric acid (HF) byproduct.
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Heating and Monitoring: The reaction mixture is heated, typically between 80-120 °C. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual aqueous-soluble impurities, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product as a pure solid.[4]
Causality in Experimental Design
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Solvent Choice: Polar aprotic solvents (DMSO, DMF) are chosen because they effectively solvate the cationic intermediates of the SₙAr mechanism without interfering with the nucleophile, thereby accelerating the reaction.
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Base: The inorganic base (K₂CO₃) is crucial. Without it, the HF generated would protonate the basic 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.
-
Purification: Crystallization is a highly effective method for purifying solid organic compounds, as it leverages differences in solubility between the desired product and impurities at different temperatures, resulting in a highly pure crystalline solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of the title compound.
Analytical Characterization
Structural confirmation and purity assessment are paramount. Standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in the ¹H NMR spectrum include a singlet for the nine tert-butyl protons, distinct multiplets for the aromatic protons, and characteristic signals for the piperazine and N-methyl protons.[7][8]
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Vendors like BLDpharm and ChemicalBook often provide access to spectral data for reference.[5][9]
Safety, Handling, and Storage
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.[4]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong acids.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate is a strategically important chemical intermediate with significant potential in pharmaceutical research. Its well-defined structure, featuring multiple points for chemical modification, makes it an ideal scaffold for the synthesis of diverse compound libraries. The synthetic protocols are robust and scalable, ensuring its accessibility for research and development. Proper handling and analytical verification are essential to ensure the integrity of experimental outcomes. This guide serves as a foundational resource for scientists aiming to incorporate this versatile building block into their research programs.
References
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ChemBK. (2024, April 9). tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate. Available at: [Link]
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PubChem. 2-Amino-4-(4-methylpiperazin-1-yl) benzoic acid tertbutyl ester. Available at: [Link]
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PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Available at: [Link]
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Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
-
Molecules. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]
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